molecular formula C20H20ClN3O2S2 B2801209 5-Chloro-2-(4-phenylpiperazin-1-yl)-4-tosylthiazole CAS No. 736169-73-6

5-Chloro-2-(4-phenylpiperazin-1-yl)-4-tosylthiazole

Cat. No.: B2801209
CAS No.: 736169-73-6
M. Wt: 433.97
InChI Key: GZQSPMSRIWZXSA-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-phenylpiperazin-1-yl)-4-tosylthiazole is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a chloro group, a phenylpiperazine moiety, and a tosyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-phenylpiperazin-1-yl)-4-tosylthiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the thiazole intermediate with tosyl chloride in the presence of a base, such as pyridine or triethylamine.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine derivative reacts with the chloro-substituted thiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-phenylpiperazin-1-yl)-4-tosylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or sulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, or tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydroxide, or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with specific functional groups modified.

    Substitution: Substituted thiazole derivatives with different nucleophiles attached.

Scientific Research Applications

5-Chloro-2-(4-phenylpiperazin-1-yl)-4-tosylthiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-phenylpiperazin-1-yl)-4-tosylthiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(4-phenylpiperazin-1-yl)aniline
  • 2-(4-Phenylpiperazin-1-yl)-4-tosylthiazole
  • 5-Chloro-2-(4-methylpiperazin-1-yl)-4-tosylthiazole

Uniqueness

5-Chloro-2-(4-phenylpiperazin-1-yl)-4-tosylthiazole is unique due to the combination of its chloro, phenylpiperazine, and tosyl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be present in similar compounds.

Properties

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S2/c1-15-7-9-17(10-8-15)28(25,26)19-18(21)27-20(22-19)24-13-11-23(12-14-24)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQSPMSRIWZXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N3CCN(CC3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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